Technical Whitepaper: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Technical Whitepaper: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
This guide provides an in-depth technical analysis of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine , a critical heterocyclic scaffold in modern medicinal chemistry.
Core Identity & Synthetic Utility in Drug Discovery
Executive Summary
The 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold represents a privileged pharmacophore in kinase inhibitor and GPCR ligand design. Its value lies in its bifunctional orthogonality : the secondary amine (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
| CAS Number | 1393585-17-5 (Free base) / 1640125-13-8 (Oxidized lactam precursor) |
| Molecular Formula | |
| Molecular Weight | 215.05 g/mol |
| Physical State | Off-white to pale brown solid |
| Solubility | Low in water; Soluble in DMSO, DMF, DCM, Methanol |
| pKa (Calc) | ~3.5 (Pyridine N), ~1.0 (Aniline-like N) |
| LogP | ~0.9 - 1.2 |
| H-Bond Donors/Acceptors | 1 Donor ( |
Structural Analysis & Numbering Logic
Correct numbering is vital for distinguishing this scaffold from its isomers (e.g., [3,4-b] or 7-bromo variants).
-
Fusion System: Pyridine fused to a 1,4-oxazine ring.
-
Orientation [3,2-b]: The oxazine oxygen is attached to the pyridine
position, and the nitrogen is attached to the pyridine position. -
Regiochemistry: The 8-bromo substituent corresponds to the
position of the original pyridine ring (para to the pyridine nitrogen). This is distinct from the 7-bromo isomer (derived from 5-bromopyridine), which is the standard product of electrophilic bromination.
Caption: Mapping the C4-bromopyridine precursor to the C8-position in the final fused heterocyclic system.
Synthetic Methodologies
Synthesis of the 8-bromo isomer is more challenging than the 7-bromo analog due to the directing effects of the pyridine nitrogen. Direct bromination of the scaffold typically yields the 7-bromo product. Therefore, a pre-functionalized pyridine route is required.
Protocol A: The "Pre-Functionalized" Route (High Fidelity)
This route ensures the bromine is installed at the correct position before ring closure.
Step 1: Precursor Preparation
-
Starting Material: 2-Amino-4-bromopyridin-3-ol (or protected equivalent).
-
Note: Accessing the 4-bromo-3-hydroxy substitution pattern often requires ortho-lithiation strategies or starting from 2-amino-4-bromopyridine via oxidation/rearrangement.
Step 2: Annulation (Lactam Formation)
-
Reagents: Chloroacetyl chloride,
, DMF/Acetone. -
Procedure:
-
Dissolve 2-amino-4-bromopyridin-3-ol in anhydrous DMF.
-
Add
(2.5 equiv) and stir at . -
Dropwise add chloroacetyl chloride (1.1 equiv).
-
Heat to
to induce cyclization (O-alkylation followed by amide formation). -
Intermediate: 8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (The Lactam).
-
Step 3: Lactam Reduction
-
Reagents:
or (careful control required to avoid debromination). -
Procedure:
-
Suspend the lactam in anhydrous THF under Argon.
-
Add
(1M solution, 3-4 equiv) dropwise at . -
Reflux for 4-16 hours.
-
Quench with MeOH/HCl carefully.
-
Neutralize and extract with DCM.
-
Product: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine.[1]
-
Protocol B: Regioselective Bromination (The Challenge)
Direct bromination (NBS/DMF) of the unsubstituted scaffold predominantly yields the 7-bromo isomer due to the para-directing effect of the amine relative to the pyridine nitrogen.
-
Warning: Unless specific blocking groups or steric directors are used, avoid direct bromination if the 8-isomer is strictly required.
Caption: Synthetic pathway emphasizing the necessity of pre-functionalized precursors to secure the 8-bromo regiochemistry.
Functionalization & Medicinal Chemistry Utility
This scaffold is a "privileged structure" because it offers two orthogonal vectors for diversification.
Vector 1: The C8-Bromine (Suzuki/Buchwald Handle)
The bromine at C8 is electronically activated by the adjacent pyridine nitrogen (though less so than C6), making it a viable partner for Pd-catalyzed couplings.
-
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids. Used to extend the scaffold into hydrophobic pockets (e.g., the "back pocket" of a kinase).
-
Buchwald-Hartwig: Amination at this position is possible but may require potent catalytic systems (e.g., Pd2(dba)3 + XPhos) due to the electron-rich nature of the fused oxazine ring deactivating the pyridine slightly.
Vector 2: The N4-Amine (Solubility & Interaction)
The secondary amine is highly nucleophilic.
-
Alkylation/Reductive Amination: Ideal for attaching solubilizing tails (e.g., N-methylpiperazine chains) or targeting solvent-exposed regions of a protein.
-
Urea/Amide Formation: Reacting with isocyanates or acid chlorides creates rigid linkers common in EGFR and HDAC inhibitors.
Data Summary: Reactivity Profile
| Reaction Type | Target Site | Conditions | Application |
| Suzuki Coupling | C-8 (Br) | Biaryl formation (Core extension) | |
| N-Alkylation | N-4 (NH) | Solubilizing group attachment | |
| Acylation | N-4 (NH) | Linker installation | |
| Buchwald | C-8 (Br) | C-N bond formation (rare) |
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate is limited, handle as a potent bioactive pharmacophore.
-
Hazards: Likely Irritant (Skin/Eye/Respiratory).[2] Potential sensitizer.[3]
-
Storage: Keep cold (
), dry, and under inert gas (Argon/Nitrogen). The secondary amine is prone to oxidation over extended periods in air. -
Disposal: High-temperature incineration with afterburner and scrubber (Halogenated waste).
References
-
Synthesis of Pyrido-oxazine Scaffolds: J. Org. Chem., 2025.[4][5] "Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1,2]oxazine Scaffolds."
-
Kinase Inhibitor Design (EGFR): PMC, 2024. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors." (Provides context on the scaffold's utility in kinase chemistry).
-
Chemical Properties & CAS: PubChem Compound Summary for 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine (Parent Scaffold).
-
Regioselectivity in Bromination: ChemicalBook, 2026. "7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Synthesis." (Confirms NBS yields the 7-isomer).
